1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of ML095 is Placental Alkaline Phosphatase (PLAP) . Alkaline phosphatases are hydrolase enzymes responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .
Mode of Action
ML095 is a specific inhibitor of PLAP . It interacts with PLAP, inhibiting its function and leading to changes in the biochemical processes that rely on this enzyme .
Biochemical Pathways
The inhibition of PLAP by ML095 affects the biochemical pathways involving the removal of phosphate groups from various molecules . The exact downstream effects of this inhibition depend on the specific biological context and the other molecules involved.
Result of Action
The inhibition of PLAP by ML095 can lead to changes in the molecular and cellular processes that rely on this enzyme . The specific effects would depend on the biological context.
Biochemical Analysis
Biochemical Properties
ML095 interacts with several biomolecules, including PLAP, tissue non-specific alkaline phosphatase (TNAP), and intestinal alkaline phosphatase (IAP). It inhibits PLAP, TNAP, and IAP with IC50 values of 2.1, >100, and 53 μM, respectively . This suggests that ML095 has a high affinity for PLAP and can significantly influence biochemical reactions involving this enzyme.
Cellular Effects
Given its role as a PLAP inhibitor, it is likely that ML095 influences cell function by modulating the activity of this enzyme .
Molecular Mechanism
ML095 exerts its effects at the molecular level primarily through its inhibitory action on PLAP. By binding to PLAP, ML095 prevents this enzyme from carrying out its normal function, which may lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
Given its role as a PLAP inhibitor, it is likely that ML095 interacts with enzymes and cofactors in pathways related to the function of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML095 involves the reaction of 3,4-dihydroxybenzaldehyde with 2-ethylimidazole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring and attaching it to the benzaldehyde moiety. The product is then purified through recrystallization to obtain the final compound .
Industrial Production Methods
Industrial production of ML095 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
ML095 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
ML095 is widely used in scientific research due to its inhibitory effects on placental alkaline phosphatase. Some of its applications include:
Chemistry: Used as a probe to study the biological functions and natural substrates of placental alkaline phosphatase.
Biology: Employed in cell-based assays to investigate the role of placental alkaline phosphatase in cellular processes.
Medicine: Potential therapeutic applications in diseases where placental alkaline phosphatase is implicated, such as certain cancers.
Industry: Utilized in the development of diagnostic assays and screening tools for placental alkaline phosphatase activity
Comparison with Similar Compounds
Similar Compounds
CID-25067483: Another inhibitor of placental alkaline phosphatase with similar structure and function.
MLS-0315848: A compound with inhibitory effects on placental alkaline phosphatase but with different selectivity profiles
Uniqueness
ML095 is unique due to its high selectivity for placental alkaline phosphatase over other alkaline phosphatase isozymes such as tissue non-specific alkaline phosphatase and intestinal alkaline phosphatase. This selectivity makes it a valuable tool for studying the specific biological functions of placental alkaline phosphatase .
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPJLHFXSMCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135318-57-8 | |
Record name | 1135318-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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